1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique combination of a methoxyphenethyl group and an indole moiety, which contributes to its potential biological activity. It is primarily used in scientific research and has garnered interest due to its possible applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It is available for purchase through platforms like BenchChem, which provides detailed information on its synthesis and applications .
1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea can be classified as:
The synthesis of 1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves a two-step process:
The reaction conditions are optimized for yield and purity, often involving recrystallization or chromatography as purification steps. In industrial settings, automated reactors and continuous flow systems may be employed to enhance efficiency and scalability .
The molecular structure of 1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea features:
The molecular formula for this compound is C₁₈H₁₈N₂O₂, with a molecular weight of approximately 298.35 g/mol. The structural representation can be derived from its IUPAC name, indicating the arrangement of atoms within the molecule .
1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its properties for specific applications.
The mechanism of action of 1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets within biological systems:
The physical properties of 1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea include:
The chemical properties involve:
Further characterization can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .
1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea has several scientific uses:
The urea functional group in 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea serves as a privileged structural motif enabling precise biomolecular recognition. This bifunctional linker establishes critical hydrogen-bonding networks with enzymatic targets, particularly kinases and growth factor receptors implicated in oncogenic pathways. The carbonyl oxygen acts as a hydrogen bond acceptor, while the two N-H bonds function as hydrogen bond donors, creating a three-point interaction site that mimics natural ATP-protein binding motifs. This design principle is evidenced in clinically approved kinase inhibitors (e.g., Sorafenib, Regorafenib) where the urea pharmacophore contributes significantly to target affinity and selectivity [8]. Molecular docking studies of analogous indolyl-urea compounds demonstrate stable interactions with VEGFR-2's hinge region through hydrogen bonding with Cys919 and Asp1046 residues, while the methoxyphenyl moiety occupies a hydrophobic pocket near the gatekeeper region . The planar conformation enforced by the urea linker facilitates optimal positioning of the flanking aromatic systems for π-stacking interactions within enzyme active sites, a feature exploited in the design of tyrosine kinase inhibitors targeting angiogenesis and proliferation pathways in solid tumors [8].
The synthesis of 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea employs convergent strategies, with key intermediates prepared via palladium-catalyzed cross-coupling and reductive amination methodologies. The indole nitrogen is typically alkylated through a Buchwald-Hartwig amination protocol using methyl iodide and a palladium catalyst (e.g., Pd₂(dba)₃) with XPhos as ligand, achieving >85% yield for the N-methylation step under mild conditions (60-80°C) in toluene [7]. Alternative routes utilize copper(I)-catalyzed coupling for the introduction of the methyl group onto the indole nitrogen with reduced metal loading [7].
Table 1: Synthetic Methods for Key Intermediates
Reaction Type | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
N-Methylation (Indole) | CH₃I, Pd₂(dba)₃, XPhos, NaO^tBu, toluene, 80°C | 85-92 | Excellent functional group tolerance |
Urea Formation | 2-Methoxyphenyl isocyanate, DCM, 0°C to rt | 78-84 | Chemoselective, mild conditions |
Reductive Amination | NaBH₃CN, MeOH, acetic acid, 4Å MS | 65-72 | Stereoselective amine synthesis |
The urea linkage is constructed through nucleophilic addition-elimination between 1-methyl-1H-indol-3-amine and 2-methoxyphenyl isocyanate in anhydrous dichloromethane at 0°C gradually warming to room temperature, typically yielding 78-84% of the desired product after crystallization [2] [5]. For analogs requiring varied substitution patterns, reductive amination serves as a key strategy for introducing diverse alkyl and arylalkyl groups onto the indole nitrogen prior to urea formation, utilizing sodium cyanoborohydride in methanol with acetic acid catalysis and molecular sieves to suppress dimerization [7].
Systematic structural optimization studies reveal profound biological impacts from substitutions on both the indole and methoxyphenyl rings. Electron-donating groups (e.g., methoxy, methyl) at the indole C-5 position enhance potency against VEGFR-2 by 3-5 fold compared to unsubstituted analogs, attributed to improved hydrophobic contact with Leu840 and Val848 in the ATP-binding pocket [1] . Conversely, electron-withdrawing substituents (nitro, cyano) at this position diminish activity, likely due to disrupted electron density in the π-system essential for stacking interactions with Phe1047 . Halogenation (F, Cl) at the indole C-4 or C-6 positions maintains potency while improving metabolic stability through blockade of cytochrome P450-mediated oxidation [1].
The methoxyphenyl ortho-methoxy group confers a 20-degree dihedral angle relative to the urea plane, positioning it optimally for van der Waals interactions with kinase hydrophobic regions inaccessible to para-substituted analogs [8]. Replacement of the methoxy with bulkier alkoxy groups (ethoxy, propoxy) diminishes activity, indicating steric constraints in the binding pocket. Notably, converting the methoxy to a hydroxyl group (-OH) enables additional hydrogen bonding but compromises cell permeability due to increased polarity [8].
Table 2: Structure-Activity Relationship of Key Substituents
Position | Substituent | VEGFR-2 IC₅₀ (nM) | Cellular Potency (HCT116 GI₅₀, μM) | Effect on Solubility |
---|---|---|---|---|
Indole N-1 | Methyl | 18.5 ± 1.2 | 0.98 ± 0.11 | ↑ LogP by 0.4 |
Indole C-5 | H | 64.3 ± 3.8 | 3.21 ± 0.45 | Baseline |
Indole C-5 | OCH₃ | 12.7 ± 0.9 | 0.42 ± 0.05 | ↓ Aq. sol. by 15% |
Indole C-5 | Cl | 53.8 ± 2.7 | 2.86 ± 0.38 | Minimal change |
Methoxyphenyl ortho | OCH₃ | 18.5 ± 1.2 | 0.98 ± 0.11 | Optimal balance |
Methoxyphenyl ortho | OH | 22.9 ± 1.5 | 1.15 ± 0.17 | ↑ Aq. sol. by 40% |
Methoxyphenyl ortho | OC₂H₅ | 43.2 ± 2.3 | 2.32 ± 0.31 | ↓ Aq. sol. by 25% |
Strategic modification of the urea scaffold integrates hydroxamic acid functionality as a potent zinc-binding group (ZBG) for enhanced inhibition of metalloenzyme targets. This is achieved through two primary design approaches: 1) Appending a hydroxamic acid moiety via a flexible alkyl linker (-CH₂CH₂-) to the indole nitrogen, or 2) Direct incorporation at the methoxyphenyl ortho-position via carboxylic acid intermediates . The hydroxamic acid group dramatically alters the binding pharmacophore, enabling bidentate chelation of zinc ions in histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) while maintaining the original kinase affinity through the urea-indole-methoxyphenyl framework .
Synthesis of hydroxamic acid derivatives proceeds through ester intermediates that undergo hydroxylamine displacement under basic conditions (K₂CO₃, MeOH/H₂O) or via copper-catalyzed coupling of O-benzylhydroxylamines followed by deprotection . The ZBG optimization enhances inhibitory breadth, with dual VEGFR-2/HDAC inhibitors showing 5-10 fold increased apoptosis induction in solid tumor models compared to single-target agents. Molecular dynamics simulations confirm stable octahedral zinc coordination by the hydroxamic acid oxygen atoms at distances of 2.0-2.2 Å, while the urea linker maintains hydrogen bonding with secondary structural elements in the enzyme's catalytic domain .
Figure 1: Structural Evolution of Target Compound
Basic Urea Scaffold:2-Methoxyphenyl-NH-C(O)-NH-1-Methylindol-3-ylOptimized Hybrid Structure:2-(NHOH-C=O)-Phenyl-NH-C(O)-NH-(5-OCH₃-1-Methylindol-3-yl)|Zinc Binding
The strategic positioning of the hydroxamic acid ortho to the urea linkage maintains conformational rigidity beneficial for target engagement, with half-maximal inhibitory concentrations (IC₅₀) reaching 28 nM against HDAC6 and 35 nM against VEGFR-2 in enzymatic assays – a rare example of balanced dual inhibition achievable through rational ZBG incorporation . This integrative approach exemplifies contemporary trends in covalent fragment-based drug design, where the urea linker serves as a versatile scaffold for multifunctional pharmacophore assembly targeting complementary oncogenic pathways.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: